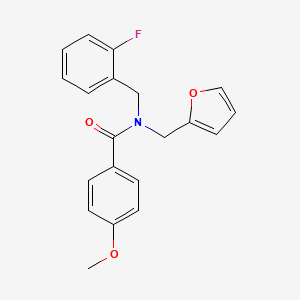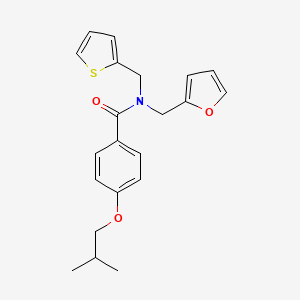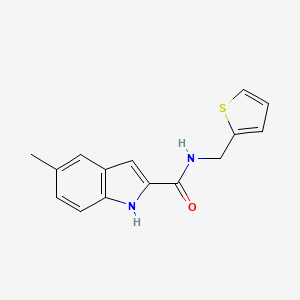
N-(2-fluorobenzyl)-N-(furan-2-ylmethyl)-4-methoxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-fluorobenzyl)-N-(furan-2-ylmethyl)-4-methoxybenzamide is an organic compound that features a complex structure with multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-fluorobenzyl)-N-(furan-2-ylmethyl)-4-methoxybenzamide typically involves the following steps:
Formation of the Benzamide Core: The initial step involves the preparation of 4-methoxybenzamide. This can be achieved by reacting 4-methoxybenzoic acid with ammonia or an amine under dehydrating conditions.
Introduction of the Fluorobenzyl Group: The 2-fluorobenzyl group is introduced via a nucleophilic substitution reaction. This involves reacting 2-fluorobenzyl chloride with the amide nitrogen of 4-methoxybenzamide in the presence of a base such as sodium hydride or potassium carbonate.
Attachment of the Furan-2-ylmethyl Group: The final step involves the alkylation of the secondary amine with furan-2-ylmethyl chloride. This reaction is typically carried out in the presence of a base like triethylamine or sodium hydride.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to maximize yield and purity. Solvent selection, temperature control, and purification methods such as recrystallization or chromatography would be critical factors in the industrial process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The methoxy group on the benzene ring can undergo oxidation to form a phenol derivative.
Reduction: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The fluorine atom on the benzyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Substitution: Sodium methoxide (NaOMe) or other strong nucleophiles in polar aprotic solvents.
Major Products
Oxidation: 4-methoxyphenol derivatives.
Reduction: N-(2-fluorobenzyl)-N-(furan-2-ylmethyl)-4-methoxybenzylamine.
Substitution: Various substituted benzyl derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In organic synthesis, N-(2-fluorobenzyl)-N-(furan-2-ylmethyl)-4-methoxybenzamide can serve as an intermediate for the preparation of more complex molecules. Its functional groups allow for further chemical modifications, making it a versatile building block.
Biology
This compound may exhibit biological activity, making it a candidate for drug discovery and development. Its structure suggests potential interactions with biological targets, which could be explored in pharmacological studies.
Medicine
In medicinal chemistry, derivatives of this compound could be investigated for their therapeutic potential. The presence of the fluorine atom often enhances metabolic stability and bioavailability, making it an attractive scaffold for drug design.
Industry
In the materials science industry, this compound could be used in the development of new materials with specific properties, such as polymers or coatings, due to its unique structural features.
Mechanism of Action
The mechanism of action of N-(2-fluorobenzyl)-N-(furan-2-ylmethyl)-4-methoxybenzamide would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The fluorobenzyl and furan-2-ylmethyl groups could facilitate binding to hydrophobic pockets, while the methoxy group might participate in hydrogen bonding or other interactions.
Comparison with Similar Compounds
Similar Compounds
N-(2-chlorobenzyl)-N-(furan-2-ylmethyl)-4-methoxybenzamide: Similar structure but with a chlorine atom instead of fluorine.
N-(2-fluorobenzyl)-N-(thiophen-2-ylmethyl)-4-methoxybenzamide: Similar structure but with a thiophene ring instead of furan.
N-(2-fluorobenzyl)-N-(furan-2-ylmethyl)-4-hydroxybenzamide: Similar structure but with a hydroxy group instead of methoxy.
Uniqueness
The presence of the fluorine atom in N-(2-fluorobenzyl)-N-(furan-2-ylmethyl)-4-methoxybenzamide can significantly influence its chemical and biological properties. Fluorine atoms often enhance the metabolic stability of compounds, making them more resistant to enzymatic degradation. This can result in longer-lasting effects in biological systems compared to similar compounds without fluorine.
Properties
Molecular Formula |
C20H18FNO3 |
|---|---|
Molecular Weight |
339.4 g/mol |
IUPAC Name |
N-[(2-fluorophenyl)methyl]-N-(furan-2-ylmethyl)-4-methoxybenzamide |
InChI |
InChI=1S/C20H18FNO3/c1-24-17-10-8-15(9-11-17)20(23)22(14-18-6-4-12-25-18)13-16-5-2-3-7-19(16)21/h2-12H,13-14H2,1H3 |
InChI Key |
DDOIPDIHFUOCTE-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)N(CC2=CC=CC=C2F)CC3=CC=CO3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-[(4-fluorobenzyl)amino]-2-[(E)-2-(3,4,5-trimethoxyphenyl)ethenyl]-1,3-oxazole-4-carbonitrile](/img/structure/B11378742.png)
![N-(2-ethylphenyl)-6-(4-fluorophenyl)-3-propyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide](/img/structure/B11378747.png)
![9-(2-chlorobenzyl)-4-(4-methoxyphenyl)-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one](/img/structure/B11378755.png)
![2-(2-chlorophenyl)-5-(hydroxymethyl)-N-[2-(1H-indol-3-yl)ethyl]-2H-1,2,3-triazole-4-carboxamide](/img/structure/B11378769.png)
![4-fluoro-N-[2-(4-methoxyphenyl)-2-(pyrrolidin-1-yl)ethyl]benzamide](/img/structure/B11378783.png)
![6-chloro-7-methoxy-4-methyl-3-[2-oxo-2-(piperidin-1-yl)ethyl]-2H-chromen-2-one](/img/structure/B11378784.png)
![4-{2-[1-(4-Chlorobenzoyl)piperidin-2-yl]ethyl}morpholine](/img/structure/B11378787.png)

![N-{5-[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}-2-(thiophen-2-yl)acetamide](/img/structure/B11378798.png)
![2-chloro-N-[5-(5-oxo-1-phenylpyrrolidin-3-yl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B11378801.png)
![2-fluoro-N-{5-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}benzamide](/img/structure/B11378806.png)

![2-({5-[4-(acetylamino)-1,2,5-oxadiazol-3-yl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(3-chloro-4-methylphenyl)acetamide](/img/structure/B11378819.png)
![1-(4-ethoxyphenyl)-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]-4-oxo-1,4-dihydropyridazine-3-carboxamide](/img/structure/B11378824.png)
